molecular formula C24H35N5O8 B15136249 Me-Tet-PEG5-COOH

Me-Tet-PEG5-COOH

Cat. No.: B15136249
M. Wt: 521.6 g/mol
InChI Key: LUEGJYPWJFWBHK-UHFFFAOYSA-N
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Description

Me-Tet-PEG5-COOH is a compound that features five polyethylene glycol (PEG) units and a tetrazine group. It is primarily used as an antibody-drug conjugate (ADC) linker. The tetrazine group in this compound allows it to participate in an inverse electron demand Diels-Alder reaction (iEDDA) with compounds possessing trans-cyclooctene (TCO) groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Me-Tet-PEG5-COOH involves the incorporation of five PEG units and a tetrazine group. The reaction typically proceeds under mild conditions to ensure the stability of the PEG units and the tetrazine group. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and reproducibility. The compound is typically stored at -20°C in powder form and at -80°C in solvent form .

Chemical Reactions Analysis

Scientific Research Applications

Me-Tet-PEG5-COOH has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the labeling and tracking of biomolecules in biological systems.

    Medicine: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapy.

    Industry: Utilized in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of Me-Tet-PEG5-COOH involves its tetrazine group, which undergoes an inverse electron demand Diels-Alder reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise and efficient conjugation of biomolecules. The molecular targets and pathways involved in this reaction are primarily related to the specific binding of the tetrazine group to the TCO group .

Comparison with Similar Compounds

Comparison: Me-Tet-PEG5-COOH is unique due to its specific number of PEG units, which provides an optimal balance between solubility and reactivity. Compared to Me-Tet-PEG4-COOH and Me-Tet-PEG6-COOH, this compound offers enhanced stability and efficiency in bioconjugation reactions .

Properties

Molecular Formula

C24H35N5O8

Molecular Weight

521.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C24H35N5O8/c1-19-26-28-24(29-27-19)21-4-2-20(3-5-21)18-25-22(30)6-8-33-10-12-35-14-16-37-17-15-36-13-11-34-9-7-23(31)32/h2-5H,6-18H2,1H3,(H,25,30)(H,31,32)

InChI Key

LUEGJYPWJFWBHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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